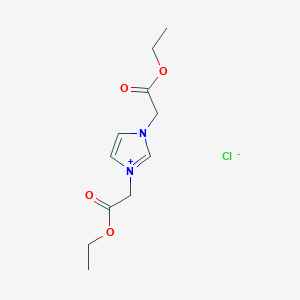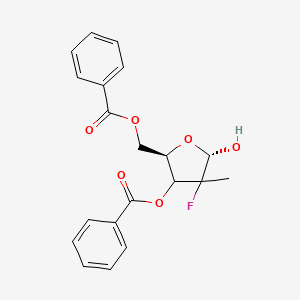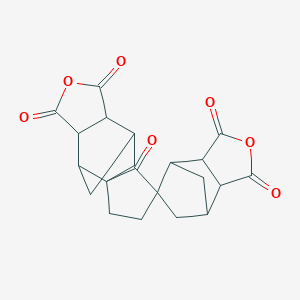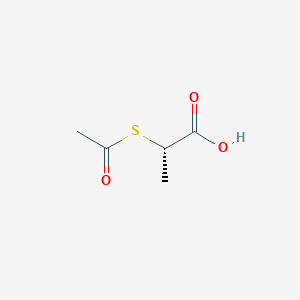
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound often used in organic synthesis. The presence of the deuterium atoms (indicated by the “d3” suffix) makes it particularly useful in studies involving isotopic labeling. This compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Methyl-1-hexanol.
Tosylation: The hydroxyl group of the precursor is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.
Deuterium Exchange: The final step involves the exchange of hydrogen atoms with deuterium atoms, typically using a deuterium source like deuterium gas (D2) or deuterated solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation reactions can convert the compound into different functional groups, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and alkoxide ions (RO-).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products vary depending on the specific oxidation conditions but can include ketones, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the tosylate group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the compound is converted to an alcohol through the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3: The enantiomer of the compound, with different stereochemistry.
2-Methyl-1-(4-toluenesulfonyloxy)hexane: The non-deuterated version of the compound.
(S)-2-Methyl-1-hexanol: The precursor used in the synthesis of the compound.
Uniqueness
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its specific stereochemistry and the presence of deuterium atoms. These features make it particularly valuable in isotopic labeling studies and in reactions where stereochemistry plays a crucial role.
Propriétés
Formule moléculaire |
C14H22O3S |
|---|---|
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
Clé InChI |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CCCC)COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)

![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)

![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)


![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)

